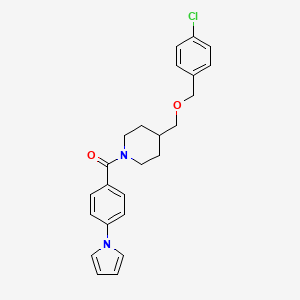
(4-(1H-pyrrol-1-yl)phenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN2O2 and its molecular weight is 408.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
Research has explored the crystallographic aspects of related compounds to understand their structural characteristics. For example, studies on isomorphous structures and disorder within crystal frameworks have been conducted to examine the effects of substituents like chlorine and methyl groups on molecular conformation and stability (V. Rajni Swamy et al., 2013). These studies contribute to a deeper understanding of molecular interactions and the design of new compounds with desired physical and chemical properties.
Organic Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of related compounds, providing insights into their chemical behavior and potential applications. For instance, thermal, optical, etching, and structural studies, alongside theoretical calculations, have been conducted to elucidate the properties of compounds with similar chemical structures (C. S. Karthik et al., 2021). These research efforts offer valuable information for the development of materials with specific optical and thermal characteristics.
Theoretical Chemistry and Computational Studies
Theoretical and computational studies have been employed to analyze the electronic structure and physicochemical properties of related compounds. Through methods like density functional theory (DFT), researchers have investigated the molecular electrostatic potential, frontier molecular orbitals, and interaction energies, which are crucial for understanding the reactivity and stability of these molecules (P. Huang et al., 2021). This research aids in predicting how such compounds might interact with other molecules, which is essential for their application in chemical synthesis and materials science.
Molecular Interaction Studies
Specific studies have also delved into the molecular interactions of compounds with biological receptors, using computational models to predict their binding affinities and modes of action. This research is instrumental in the design of compounds with potential therapeutic applications, even though the primary focus here excludes direct drug-related applications (J. Shim et al., 2002).
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c25-22-7-3-19(4-8-22)17-29-18-20-11-15-27(16-12-20)24(28)21-5-9-23(10-6-21)26-13-1-2-14-26/h1-10,13-14,20H,11-12,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIXWCOHORPNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)



![N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2803935.png)

![(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2803940.png)
![N-[(4-chlorophenyl)(cyano)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2803941.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2803942.png)
![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)

![N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2803946.png)

![3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2803950.png)
